

Tetraethylsilane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetraethylsilane**

Cat. No.: **B1293383**

[Get Quote](#)

CAS Number: 631-36-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylsilane (TES) is an organosilicon compound with the chemical formula $\text{Si}(\text{C}_2\text{H}_5)_4$. It is a colorless, flammable liquid with a distinctive mild odor.^[1] As a tetraalkylsilane, it consists of a central silicon atom bonded to four ethyl groups in a tetrahedral geometry. This structure imparts notable stability and specific reactivity, making it a valuable reagent and precursor in various chemical applications, including organic synthesis and materials science. This guide provides an in-depth overview of the properties, synthesis, and key reactions of **tetraethylsilane**, tailored for a scientific audience.

Properties of Tetraethylsilane

The physical and chemical properties of **tetraethylsilane** are summarized below.

Physical and Chemical Properties

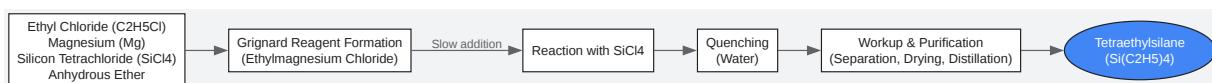
Property	Value	References
CAS Number	631-36-7	[1] [2] [3]
Molecular Formula	C ₈ H ₂₀ Si	[1] [3]
Molecular Weight	144.33 g/mol	[1] [3]
Appearance	Clear, colorless to straw-colored liquid	[1] [2]
Odor	Distinct mild odor	[1]
Boiling Point	153-154 °C	[2] [4]
Melting Point	-82.5 °C	[2] [4]
Density	0.761 g/mL at 25 °C	[2] [4]
Refractive Index (n _{20/D})	1.4263	[2] [4]
Solubility	Insoluble in water.	[1] [2]

Safety Information

Tetraethylsilane is a flammable liquid and should be handled with appropriate safety precautions.

Hazard Statement	Precautionary Statement
H226: Flammable liquid and vapor	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
H315: Causes skin irritation	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Synthesis of Tetraethylsilane


Tetraethylsilane can be synthesized through several methods, with the Grignard and Wurtz reactions being the most common.

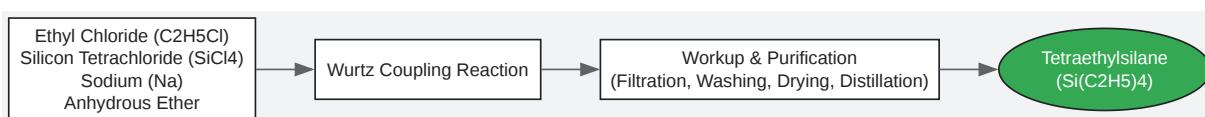
Grignard Reaction

The Grignard reaction provides a versatile route to **tetraethylsilane** by reacting silicon tetrachloride with an ethyl Grignard reagent, such as ethylmagnesium chloride.

- Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add anhydrous diethyl ether to cover the magnesium. A solution of ethyl chloride in anhydrous diethyl ether is then added dropwise from the dropping funnel to initiate the formation of ethylmagnesium chloride. The reaction is typically initiated with a small crystal of iodine if necessary.
- Reaction with Silicon Tetrachloride: Once the Grignard reagent is formed, a solution of silicon tetrachloride in anhydrous diethyl ether is added dropwise to the stirred solution at a controlled temperature, typically 0-5 °C.

- Reaction Quenching and Workup: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. The reaction is then quenched by the slow addition of water.
- Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed by distillation. The resulting crude **tetraethylsilane** is then purified by fractional distillation. A typical procedure involves dissolving 16.7g (0.1 mol) of tetrachlorosilane in methyl tertiary butyl ether, adding a catalytic amount of magnesium iodide, and then slowly adding the ethylmagnesium chloride solution. After reacting for 3 hours at 23 °C, the reaction is quenched with water, and the organic phase is separated, dried, and concentrated to yield **tetraethylsilane**.^[1]

[Click to download full resolution via product page](#)

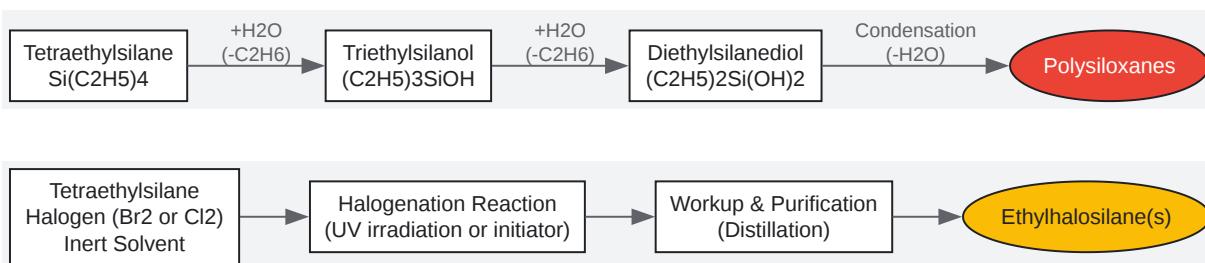

Grignard Synthesis of **Tetraethylsilane**.

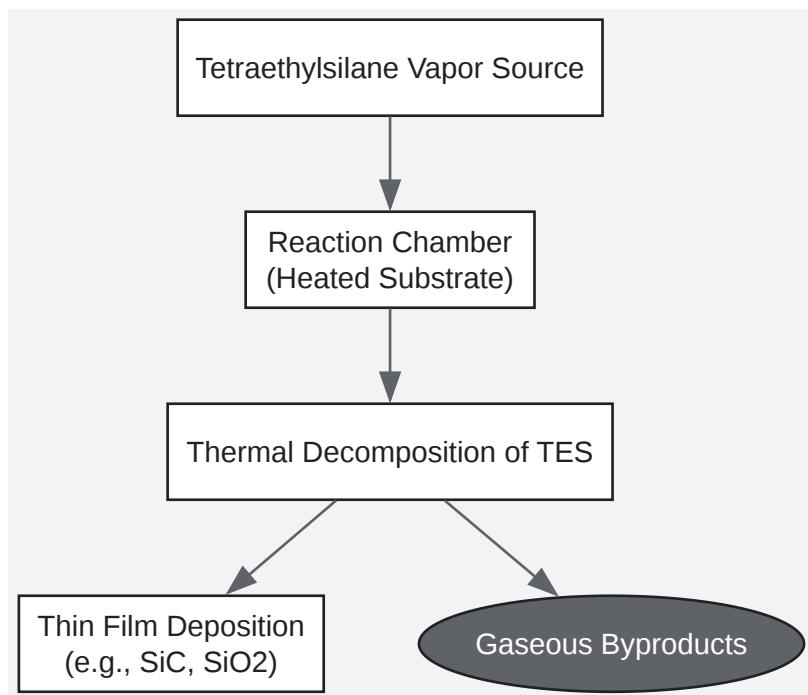
Wurtz-type Reaction

The Wurtz reaction involves the coupling of an ethyl halide with silicon tetrachloride in the presence of a reactive metal, typically sodium.

- Reaction Setup: A three-necked flask is fitted with a reflux condenser, a mechanical stirrer, and a dropping funnel. The apparatus is thoroughly dried and flushed with an inert gas (e.g., nitrogen or argon).
- Reactant Addition: Finely dispersed sodium metal is suspended in an anhydrous solvent such as dry ether or tetrahydrofuran. A mixture of ethyl chloride and silicon tetrachloride is then added dropwise from the dropping funnel to the stirred sodium suspension. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

- Reaction Completion and Workup: After the addition is complete, the mixture is refluxed for several hours to ensure the reaction goes to completion. The reaction mixture is then cooled, and the excess sodium is carefully destroyed by the slow addition of ethanol.
- Purification: The reaction mixture is filtered to remove sodium chloride and other solid byproducts. The filtrate is then washed with water, dried over an anhydrous drying agent, and the solvent is removed by distillation. The crude **tetraethylsilane** is purified by fractional distillation.


[Click to download full resolution via product page](#)


Wurtz-type Synthesis of **Tetraethylsilane**.

Key Reactions of **Tetraethylsilane** Hydrolysis

While **tetraethylsilane** itself is insoluble in water and relatively stable, under certain conditions, particularly with acid or base catalysis, it can undergo hydrolysis. This reaction is more relevant to tetra-alkoxysilanes but the principles can be extended. The hydrolysis of the Si-C bond in **tetraethylsilane** is generally slow.

The hydrolysis would proceed in a stepwise manner, replacing ethyl groups with hydroxyl groups to form silanols, which can then condense to form siloxanes.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Experiments - Synthesis of tetrachlorosilane [chemiedidaktik.uni-wuppertal.de]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- To cite this document: BenchChem. [Tetraethylsilane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293383#tetraethylsilane-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com